

# (Rac)-D3S-001: A Preclinical Data Summary and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various solid tumors. This technical guide provides a comprehensive summary of the preclinical data for D3S-001, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the preclinical profile of this promising therapeutic agent.

#### **Mechanism of Action**

D3S-001 potently and selectively forms a covalent bond with the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[3] A key differentiating feature of D3S-001 is its rapid and complete target engagement, which allows it to effectively overcome the natural nucleotide cycling of KRAS, a mechanism that can limit the efficacy of first-generation inhibitors.[1][3]

# **Signaling Pathway**



### Foundational & Exploratory

Check Availability & Pricing

The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation. D3S-001 effectively blocks this signaling cascade by locking KRAS G12C in its "off" state.





Click to download full resolution via product page

KRAS G12C Signaling Pathway and Inhibition by D3S-001.



# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of D3S-001.

**In Vitro Potency** 

| Compound                                                                                                            | Cellular Active KRAS Inhibition IC50 (nM) | Cell Proliferation Inhibition IC50 (nM) (NCI-H358) |
|---------------------------------------------------------------------------------------------------------------------|-------------------------------------------|----------------------------------------------------|
| D3S-001                                                                                                             | Single-digit nanomolar                    | Single-digit nanomolar                             |
| Sotorasib                                                                                                           | -                                         | -                                                  |
| Adagrasib                                                                                                           | -                                         | -                                                  |
| Data presented as single-digit<br>nanomolar IC50 values as<br>specific values were not<br>publicly available.[4][5] |                                           |                                                    |

# In Vivo Efficacy in Xenograft Models



| Model                                                                          | Treatment                        | Dose (mg/kg) | Tumor Growth<br>Inhibition (TGI) | Observations                                                  |
|--------------------------------------------------------------------------------|----------------------------------|--------------|----------------------------------|---------------------------------------------------------------|
| KRAS G12C<br>Xenograft<br>Models                                               | D3S-001<br>(monotherapy)         | 10           | -                                | Tumor regression observed.[4][5]                              |
| CT26 (KRAS<br>G12C syngeneic<br>model)                                         | D3S-001<br>(monotherapy)         | 30           | -                                | 30% durable complete remission rate.[4]                       |
| CT26 (KRAS<br>G12C syngeneic<br>model)                                         | D3S-001 + anti-<br>PD-1 antibody | -            | -                                | 70% durable complete remission rate.[4]                       |
| MIA PaCa-2<br>(Pancreatic<br>Cancer CDX)                                       | D3S-001                          | -            | -                                | D3S-001 showed robust anti-tumor activity.[6][7][8]           |
| SW837<br>(Colorectal<br>Cancer CDX)                                            | D3S-001                          | -            | -                                | D3S-001 demonstrated significant tumor growth inhibition. [7] |
| Specific TGI percentages were not consistently available in the public domain. |                                  |              |                                  |                                                               |

## **Preclinical Pharmacokinetics**



| Species                           | Dose                 | Key Parameters |
|-----------------------------------|----------------------|----------------|
| Dog                               | 20 mg/kg/day (HNSTD) | -              |
| Detailed pharmacokinetic          |                      |                |
| parameters such as Cmax,          |                      |                |
| AUC, and half-life in preclinical |                      |                |
| species were not fully detailed   |                      |                |
| in the provided search results.   |                      |                |
| Human PK modeling predicts        |                      |                |
| that a 200 mg QD dosing           |                      |                |
| regimen would lead to >95%        |                      |                |
| constant target blockage.[4]      |                      |                |

# **Experimental Protocols**RAS-GTP Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound RAS in cell lysates.

#### Materials:

- Cells expressing KRAS G12C (e.g., NCI-H358)
- D3S-001 and control compounds
- Lysis buffer (e.g., containing protease and phosphatase inhibitors)
- RAS-binding domain (RBD) of RAF1 fused to GST, bound to glutathione-agarose beads
- Wash buffer
- SDS-PAGE sample buffer
- Anti-KRAS antibody
- Secondary antibody conjugated to HRP
- · Chemiluminescence substrate



#### Procedure:

- Cell Treatment: Plate KRAS G12C mutant cells and allow them to adhere. Treat cells with varying concentrations of D3S-001 or control compounds for a specified time (e.g., 2 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate.
- Pull-Down of Active RAS: Incubate equal amounts of protein from each lysate with GST-RBD beads to capture GTP-bound RAS.
- Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
- Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the captured proteins.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active RAS pulled down.
- Detection: Use a chemiluminescence detection system to visualize the bands and quantify their intensity.

### Cell Line-Derived Xenograft (CDX) Model

This in vivo model is used to evaluate the anti-tumor efficacy of D3S-001.

#### Materials:

- Immunodeficient mice (e.g., nude or NOD-SCID)
- KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)
- Cell culture medium and supplements
- Matrigel (optional)



- D3S-001 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Cell Culture: Culture the KRAS G12C mutant cancer cells under standard conditions.
- Cell Implantation: Harvest the cells and resuspend them in a suitable medium, optionally
  mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the
  immunodeficient mice.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
- Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Administer D3S-001 orally at the desired dose and schedule. The control group receives the vehicle.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, or at specified time points, blood and tumor samples can be collected for PK and PD biomarker analysis.

# Mandatory Visualizations Experimental Workflow for Preclinical Evaluation of D3S-001





Click to download full resolution via product page

Preclinical Development Workflow for D3S-001.



#### Conclusion

The preclinical data for D3S-001 demonstrate its potential as a highly potent and selective next-generation KRAS G12C inhibitor. Its rapid and complete target engagement, coupled with robust in vitro and in vivo anti-tumor activity, suggests a promising clinical profile. The favorable pharmacokinetic properties further support its development as an oral therapeutic. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and understanding of D3S-001 and other KRAS G12C inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of D3S-001 in patients with KRAS G12C-mutated cancers.[3][4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. D3 Bio Announces Oral Presentation of the Clinical Data of Its Lead Program, D3S-001, at the ESMO Congress 2024 [d3bio.com]
- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Rac)-D3S-001: A Preclinical Data Summary and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372128#rac-d3s-001-preclinical-data-summary]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com